3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole
Description
3,5-Dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core fused with a pyrrolo[3,4-d]pyrimidine scaffold via a sulfonyl linkage. This structure combines electron-rich aromatic systems (oxazole and pyrimidine) with a sulfonamide group, which may enhance solubility and binding affinity in biological systems. The sulfonyl group likely modulates electronic properties and metabolic stability compared to non-sulfonylated analogs.
Properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-11(8(2)18-14-7)19(16,17)15-4-9-3-12-6-13-10(9)5-15/h3,6H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFGVPDYPMQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrrolo[3,4-d]pyrimidine core, followed by sulfonylation and subsequent cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of compounds related to 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole as inhibitors of various cancer-related pathways. For instance:
- FGFR1 Inhibition : Compounds structurally similar to this oxazole derivative have shown promising activity against Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in several cancers. A related study demonstrated that certain derivatives exhibited significant cytotoxicity against lung (H460), melanoma (B16F10), and adenocarcinoma (A549) cell lines with IC50 values ranging from 4.26 to 5.83 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N5g | H460 | 5.472 |
| N5g | B16F10 | 4.260 |
| N5g | A549 | 5.837 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In particular:
- Cyclooxygenase Inhibition : Derivatives of pyrrolo[3,4-d]pyrimidine have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies indicate that these compounds can reduce levels of Prostaglandin E2 (PGE2) and Myeloperoxidase (MPO), suggesting a potential for development into analgesics .
Mechanistic Insights
The mechanism behind the antitumor and anti-inflammatory activities of these compounds involves modulation of central nociceptive pathways and inhibition of specific signaling cascades associated with tumor growth and inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
- Study on Antinociceptive Effects :
- Evaluation of Cytotoxicity :
Mechanism of Action
The mechanism by which 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Core Heterocycles
- Target Compound: The pyrrolo[3,4-d]pyrimidine-oxazole hybrid is unique among the listed analogs.
- Pyrido[2,3-c]pyridazine Derivatives : These lack the oxazole ring but share a fused bicyclic system. Their activity as Bcl-xL inhibitors suggests that the target compound’s pyrrolo-pyrimidine core could similarly interact with apoptotic pathways .
- Pyrrolo[2,3-d]thiazole (Entry 9): Replacing oxazole with thiazole alters electronic properties (sulfur vs.
Substituent Effects
- Sulfonyl vs. Ester Groups : The target compound’s sulfonamide group is more polar than the tert-butyl ester in PharmaBlock’s Entry 5, which may reduce cell membrane permeability but enhance target binding specificity in hydrophilic environments.
- Halogenation : Chlorinated analogs (e.g., Entry 5, Patent derivatives) exhibit increased electrophilicity, favoring covalent interactions with cysteine residues in proteins. The absence of halogens in the target compound might reduce off-target toxicity .
Biological Activity
3,5-Dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the pyrrolo[3,4-d]pyrimidine core followed by sulfonylation and oxazole formation. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. In particular, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A549 (Lung cancer) : IC50 values around 0.66 μM.
- HeLa (Cervical cancer) : IC50 values around 0.38 μM.
- MCF-7 (Breast cancer) : IC50 values around 0.44 μM.
These values indicate that the compound has a strong inhibitory effect on cancer cell proliferation compared to standard treatments like Cabozantinib .
The biological activity of this class of compounds is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Kinase Inhibition : It acts as an inhibitor of c-Met kinase and other tyrosine kinases which are crucial in tumor growth and metastasis.
- EGFR and VEGFR Inhibition : Compounds have shown inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both vital targets in cancer therapy .
Case Studies
- Study on Pyrrolo[2,3-d]pyrimidines :
- Mechanistic Study :
Data Table: Biological Activity Overview
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 0.66 | Apoptosis |
| This compound | HeLa | 0.38 | Kinase Inhibition |
| This compound | MCF-7 | 0.44 | EGFR/VEGFR Inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing 3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Sulfonation : Introduce the sulfonyl group to the pyrrolo[3,4-d]pyrimidine core using chlorosulfonic acid or sulfur trioxide under controlled conditions .
- Oxazole Formation : Condensation of dimethyloxazole precursors with sulfonated intermediates via nucleophilic substitution or cycloaddition reactions. tert-Butyl-protected intermediates (e.g., tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate) are often used to stabilize reactive sites during synthesis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol/water mixtures .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methyl groups at positions 3 and 5 of oxazole, sulfonyl linkage integration) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (expected m/z ~390–400) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : While direct data is limited for this exact structure, analogs with pyrrolo[3,4-d]pyrimidine-sulfonyl motifs show:
- Pro-Apoptotic Activity : Inhibition of Bcl-xL protein (IC values in the nanomolar range for related compounds) .
- Antiviral Potential : Pyrrolo-pyrimidine derivatives exhibit activity against flaviviruses (e.g., Zika, dengue) via disruption of viral replication .
- Experimental Design : Use in vitro cell viability assays (e.g., MTT) and fluorescence-based protein binding studies to confirm mechanism .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s solubility and bioavailability?
- Methodological Answer : The sulfonyl group enhances hydrophilicity but may reduce membrane permeability. To address this:
- Solubility Testing : Measure in phosphate-buffered saline (pH 7.4) and DMSO. Use dynamic light scattering (DLS) to assess aggregation .
- LogP Determination : Compare experimental vs. calculated (e.g., XLogP3) values to quantify lipophilicity .
- Pro-Drug Strategies : Modify sulfonyl groups with ester-protecting moieties (e.g., tert-butyl esters) to improve bioavailability .
Q. What strategies resolve contradictions in spectral data for structural analogs?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. Solutions include:
- Variable Temperature NMR : Identify tautomeric equilibria (e.g., pyrrolo-pyrimidine ring puckering) .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to distinguish between molecular formulas .
- X-ray Crystallography : Definitive structural assignment using single-crystal diffraction (e.g., as in thiazolo-pyrrolo-pyrrole derivatives) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer : Focus on:
- Core Modifications : Replace oxazole with pyrazole or thiazole to assess impact on binding affinity .
- Substituent Effects : Systematically vary methyl groups (e.g., 3,5-dimethyl vs. 3-methyl-5-ethyl) to evaluate steric/electronic contributions .
- In Silico Modeling : Docking studies with Bcl-xL (PDB: 1G5J) or viral NS5 polymerase to predict binding modes .
Key Challenges & Future Directions
- Data Gaps : Limited in vivo pharmacokinetic data for this specific compound. Prioritize rodent studies with radiolabeled analogs.
- Mechanistic Ambiguity : Target identification for antiviral activity remains unclear. Use CRISPR-Cas9 screening or thermal proteome profiling .
- Scalability : Optimize catalytic steps (e.g., Pd-mediated cross-coupling) to reduce reliance on protecting groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
